CYP82G1 P450 Enzyme Substrate Specificity: Geranyllinalool vs. Farnesol, Geraniol, and Saturated Analogs
Geranyllinalool is one of only two natural substrates accepted by Arabidopsis CYP82G1, the enzyme responsible for C16-homoterpene TMTT formation. While (E,E)-geranyllinalool and its C15 analog (E)-nerolidol are efficiently converted, the primary terpene alcohols farnesol, geraniol, geranylgeraniol, and saturated analogs (3,7,11-trimethyl-3-dodecanol, isophytol) are completely non-functional substrates [1].
| Evidence Dimension | CYP82G1 enzyme substrate acceptance |
|---|---|
| Target Compound Data | Functional substrate (converted to TMTT) |
| Comparator Or Baseline | Farnesol: non-functional substrate; Geraniol: non-functional substrate; Geranylgeraniol: non-functional substrate; Isophytol: non-functional substrate |
| Quantified Difference | 100% substrate rejection for comparators; only geranyllinalool and nerolidol accepted |
| Conditions | Recombinant CYP82G1 enzyme assay in Arabidopsis thaliana |
Why This Matters
This strict substrate specificity dictates that only geranyllinalool (or nerolidol) can be used to enzymatically produce TMTT in heterologous expression systems or in vitro biosynthetic platforms, directly impacting procurement decisions for plant volatile research and metabolic engineering.
- [1] Lee S, Badieyan S, Bevan DR, Herde M, Gatz C, Tholl D. Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis. Proc Natl Acad Sci U S A. 2010;107(49):21205-21210. View Source
